Phomopsene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

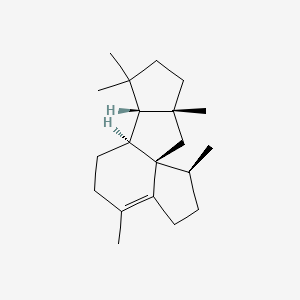

Phomopsene is a tetracyclic diterpene that is (6aS,6bR,10aR)-1,2,3,5,6,6a,6b,7,8,9,9a,10-dodecahydrodicyclopenta[a,d]indene substituted by methyl groups at positions 1, 4, 7, 7 and 9a, respectively. It has a role as a fungal metabolite. It is a diterpene and a polycyclic olefin.

This compound is a natural product found in Diaporthe amygdali with data available.

科学研究应用

Chemical Synthesis

Total Synthesis : The total synthesis of phomopsene has been achieved through innovative methodologies. Recent studies have demonstrated a one-step process involving a synergistic Nazarov cyclization and double ring expansions, allowing for the rapid construction of its complex structure. This method not only confirms the previously assigned structure but also elucidates the absolute configurations of this compound and its derivatives, such as methyl phomopsenonate and iso-phomopsene .

Biological Activities

This compound exhibits a range of biological activities that are significant for medicinal chemistry and pharmacology.

Anticancer Properties : Research indicates that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate potent activity against HepG2 liver cancer cells with an IC50 value of 2.57 µM . This suggests a potential application in developing anticancer agents.

Antimicrobial Effects : this compound has also been evaluated for its antimicrobial properties. Diterpenoids related to this compound have shown effectiveness against several bacterial strains, indicating their potential use as natural antibiotics .

Mechanistic Studies

Cyclization Mechanism : Understanding the cyclization mechanism of this compound is crucial for its synthetic applications. Recent studies utilizing mass spectrometry have elucidated the cyclization pathways catalyzed by terpene synthases, providing insights into the structural formation of this compound. This understanding can lead to rational engineering of terpene cyclases for improved synthesis of this compound and related compounds .

Therapeutic Potential

Natural Product Chemistry : As a bioactive compound derived from natural sources, this compound holds promise in drug discovery and development. Its unique structural features may lead to the identification of new therapeutic agents targeting various diseases, including cancer and infections .

Data Summary

The following table summarizes key findings related to the applications of this compound:

化学反应分析

Enzymatic Cyclization Mechanism

Phomopsene synthase (PaPS) catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) into this compound through a multistep cationic cascade ( ).

Key Mechanistic Steps:

-

Initial Cyclization : GGPP undergoes pyrophosphate elimination, forming a dolabelladien-15-yl cation.

-

1,2-Alkyl Shifts : Two sequential 1,2-alkyl migrations reorganize the carbon skeleton.

-

Hydride Shift : A 1,2-hydride transfer stabilizes the cation intermediate.

-

Final Deprotonation : Quenching at C6 yields the tetracyclic structure ( ).

Table 2: Isotopic Labeling Evidence ( )

| Labeled Position in GGPP | Observed Fragment in this compound | Mechanistic Insight |

|---|---|---|

| C2 (Unit I) | Retained at C3 | Confirms hydride shift |

| C13–C14 | Cleavage observed | Validates C–C bond reorganization |

| C18 (Unit III) | Relocated to C11 | Supports 1,2-alkyl shifts |

Deuterium labeling studies using chemoenzymatically synthesized [²H]-GGPP revealed the migration patterns through EI-MS analysis, confirming the proposed cascade ( ).

Strategic Ring Expansions and Fragmentations

The Beckmann fragmentation/recombination was critical for assembling the 5/5/6/5 tetracyclic skeleton. This one-pot process involves:

-

Oxime Formation : Cyclohexanone derivative → oxime.

-

Fragmentation : Acid-mediated cleavage to nitrile and ketone fragments.

-

Recombination : Spontaneous cyclization regenerates a strained intermediate, enabling further ring expansion (1 ).

Stereochemical Control

-

Nazarov Cyclization : The conrotatory mechanism ensured precise stereochemistry at quaternary centers ( ).

-

Enzymatic Synthesis : PaPS controls the absolute configuration through selective deprotonation, as confirmed by enantioselective synthesis ( ).

Comparative Analysis of Synthetic vs. Biosynthetic Routes

| Parameter | Chemical Synthesis | Enzymatic Pathway |

|---|---|---|

| Key Step | Nazarov/Beckmann cascades | Cationic rearrangements |

| Stereochemistry | Controlled via electrocyclization | Enzyme-active site directed |

| Yield | Moderate (multi-step) | High (single enzyme) |

| Scalability | Challenging due to complexity | Limited by enzyme availability |

属性

分子式 |

C20H32 |

|---|---|

分子量 |

272.5 g/mol |

IUPAC 名称 |

(1S,2S,9S,10R,14R)-2,6,11,11,14-pentamethyltetracyclo[7.6.0.01,5.010,14]pentadec-5-ene |

InChI |

InChI=1S/C20H32/c1-13-6-8-16-17-18(3,4)10-11-19(17,5)12-20(16)14(2)7-9-15(13)20/h14,16-17H,6-12H2,1-5H3/t14-,16-,17+,19+,20+/m0/s1 |

InChI 键 |

WFXPJSKWJXCYJM-TWRRNRRFSA-N |

手性 SMILES |

C[C@H]1CCC2=C(CC[C@@H]3[C@]12C[C@@]4([C@H]3C(CC4)(C)C)C)C |

规范 SMILES |

CC1CCC2=C(CCC3C12CC4(C3C(CC4)(C)C)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。